Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
Brand Name:
Vulcanchem
CAS No.:
179162-34-6
VCID:
VC0060815
InChI:
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4/t4*22-;;/m0000../s1
SMILES:
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2]
Molecular Formula:
C92H144N4O16Rh2S4
Molecular Weight:
1896.2 g/mol
Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
CAS No.: 179162-34-6
Main Products
VCID: VC0060815
Molecular Formula: C92H144N4O16Rh2S4
Molecular Weight: 1896.2 g/mol
CAS No. | 179162-34-6 |
---|---|
Product Name | Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) |
Molecular Formula | C92H144N4O16Rh2S4 |
Molecular Weight | 1896.2 g/mol |
IUPAC Name | (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) |
Standard InChI | InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4/t4*22-;;/m0000../s1 |
Standard InChIKey | VHPFUKPTIAZHHL-JOECBHQBSA-J |
Isomeric SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+2].[Rh+2] |
SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |
Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |
PubChem Compound | 11672648 |
Last Modified | Nov 11 2021 |
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